N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 4-methyl-6-propyl-2-pyrimidinamine with sulfanilamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its potential antibacterial properties and interactions with biological systems.
Medicine: It is explored for its potential use as an antibacterial agent in the treatment of infections.
Industry: It may be used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamerazine: Another sulfanilamide derivative with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is unique due to its specific molecular structure, which may confer distinct antibacterial properties and interactions with biological systems compared to other sulfanilamide derivatives .
Properties
CAS No. |
106596-35-4 |
---|---|
Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
4-amino-N-(4-methyl-6-propylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-3-4-12-9-10(2)16-14(17-12)18-21(19,20)13-7-5-11(15)6-8-13/h5-9H,3-4,15H2,1-2H3,(H,16,17,18) |
InChI Key |
KUQMCYZWABMEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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